molecular formula C11H18O4 B6173521 ethyl 5,9-dioxononanoate CAS No. 2624125-26-2

ethyl 5,9-dioxononanoate

Katalognummer: B6173521
CAS-Nummer: 2624125-26-2
Molekulargewicht: 214.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,9-dioxononanoate is an ester derivative of nonanoic acid featuring two ketone groups at positions 5 and 7. The compound’s dual ketone groups likely enhance its polarity, influencing solubility, reactivity, and biological interactions. Such structural motifs are common in bioactive molecules, including fatty acid derivatives and enzyme inhibitors .

Eigenschaften

CAS-Nummer

2624125-26-2

Molekularformel

C11H18O4

Molekulargewicht

214.3

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,9-dioxononanoate typically involves the esterification of 5,9-dioxononanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl 5,9-dioxononanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,9-dioxononanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions

Major Products Formed

    Oxidation: 5,9-dioxononanoic acid.

    Reduction: 5,9-dihydroxynonanoate.

    Substitution: Various substituted esters and amides

Wissenschaftliche Forschungsanwendungen

Ethyl 5,9-dioxononanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 5,9-dioxononanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5,9-Dienoate Derivatives

Compounds like (5Z,9Z)-5,9-hexadecadienoic acid ethyl ester () share the 5,9 functionalization but replace ketones with double bonds. Key differences include:

  • Reactivity: Double bonds in dienoates participate in electrophilic additions (e.g., hydrogenation, epoxidation), whereas ketones in dioxononanoate undergo nucleophilic additions or reductions.
  • Biophysical Properties: Dienoates integrate into lipid bilayers, affecting membrane fluidity and antimicrobial activity . In contrast, the polar ketones in ethyl 5,9-dioxononanoate may disrupt membrane integrity via hydrogen bonding.

Methyl and Ethyl Branched Esters

Ethyl 5,9-dimethyldeca-2,4,8-trienoate () and methyl (E)-2,6,10-trimethyl-5,9-undecadienoate () feature methyl branches and unsaturated bonds. Comparisons include:

  • Steric Effects: Branched chains in these esters reduce crystallinity and enhance lipid solubility compared to the linear dioxononanoate.
  • Applications: Branched esters are common in flavor/fragrance industries, while dioxononanoate’s ketones may favor pharmaceutical applications (e.g., prodrug design) .

Nitro-Substituted Esters

Ethyl 5,9-dinitro-2,5,9,12-tetraza-1,13-tridecanedioate () highlights nitro groups’ impact:

  • Electron-Withdrawing Effects: Nitro groups increase acidity and reactivity, whereas ketones in dioxononanoate offer milder electron-withdrawing properties.
  • Stability : Nitroesters are prone to explosive decomposition, limiting their utility compared to ketone-containing esters .

Data Table: Structural and Functional Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 5,9-dioxononanoate Two ketones, ester ~216.3 (estimated) High polarity, potential enzyme inhibition
(5Z,9Z)-5,9-Hexadecadienoic acid ethyl ester Two double bonds, ester 280.4 hTopI inhibition (IC₅₀ = 0.86 μM), antimicrobial
Ethyl 5,9-dimethyldeca-2,4,8-trienoate Branched methyl, triene 238.3 Flavor/fragrance applications
Ethyl 5,9-dinitro-... Nitro groups, ester Varies High reactivity, instability

Research Findings and Implications

  • Synthetic Routes: Ethyl 5,9-dioxononanoate may be synthesized via ketonization of dienoate precursors (e.g., ozonolysis of (5Z,9Z)-esters) .
  • Antimicrobial Potential: Analogous to (5Z,9Z)-hexadecadienoic acid, the dioxo derivative could disrupt bacterial membranes or inhibit topoisomerases .
  • Enzyme Interactions : Ketones may mimic carbonyl groups in enzyme substrates, as seen in hTopI inhibition by 5,9-diene fatty acids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5,9-dioxononanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 5,9-dioxononanoic acid with ethanol under acid catalysis. To ensure purity, combine nuclear magnetic resonance (NMR) spectroscopy (1D/2D for structural confirmation, as in ) and reverse-phase liquid chromatography (RP-LC) with UV detection (similar to sialic acid analysis in ). Quantify impurities via calibration curves derived from high-purity standards .

Q. Which analytical techniques are most reliable for characterizing ethyl 5,9-dioxononanoate in complex mixtures?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for high sensitivity, paired with RP-LC for separation (as in ). Confirm identity by comparing retention times and fragmentation patterns with synthetic standards. For structural elucidation, employ 1D/2D NMR, ensuring spectral consistency with reference data (e.g., coupling constants and chemical shifts, as in ) .

Advanced Research Questions

Q. How does ethyl 5,9-dioxononanoate degrade under physiological conditions, and what are the key degradation products?

  • Methodological Answer : Simulate physiological environments (e.g., buffered solutions at pH 7.4 and 37°C) and monitor degradation via time-course HPLC analysis (). Identify products using high-resolution MS and NMR. For reactive intermediates, employ trapping agents (e.g., nitroso derivatives) to stabilize transient species. Compare degradation pathways to structurally related esters, such as cyclododeca-1,5,9-triene derivatives (), to infer reactivity patterns .

Q. What experimental designs can minimize bias when studying ethyl 5,9-dioxononanoate’s biological interactions?

  • Methodological Answer : Adopt randomized controlled trials (RCTs) with blinded sample processing. Use the DMB assay (as in ) for quantitative analysis, ensuring inter- and intra-assay variability <10%. Address confounding variables (e.g., matrix effects in plasma) via spike-and-recovery experiments. For causal inference, apply longitudinal designs with pre/post-intervention measurements, as suggested in studies on Neu5,9Ac2 biomarkers ( ) .

Q. How can contradictory data on ethyl 5,9-dioxononanoate’s stability be resolved?

  • Methodological Answer : Perform meta-analyses of existing studies, stratifying by experimental conditions (e.g., temperature, solvent systems). Use multivariate regression to identify key stability influencers (e.g., pH, light exposure). Validate hypotheses through accelerated stability testing (ICH Q1A guidelines) and orthogonal analytical methods (e.g., NMR vs. LC-MS). Reference methodologies from biomarker research ( ) and CVD cohort studies ( ) to address bias .

Q. What role does ethyl 5,9-dioxononanoate play in glycoconjugate modification, and how can this be mechanistically validated?

  • Methodological Answer : Investigate enzymatic or non-enzymatic incorporation into glycans using in vitro assays with purified glycosyltransferases. Monitor reaction progress via fluorescent labeling or isotopic tracing (e.g., ¹³C-glucose). For mechanistic validation, employ site-directed mutagenesis of candidate enzymes and compare activity to wild-type controls, as demonstrated in studies on Neu5,9Ac2 synthesis () .

Methodological Considerations

  • Data Integration : Use federated search tools ( ) to aggregate heterogeneous data (e.g., spectral libraries, toxicity databases).
  • Ethical Compliance : Follow protocols for human/animal studies outlined in , including ethics committee approvals and informed consent.
  • Statistical Rigor : Apply t-tests or ANOVA for comparative analyses ( ) and report uncertainty via error bars or confidence intervals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.